acetic acid CAS No. 177902-90-8](/img/structure/B66199.png)

[(Carboxymethoxy)amino](oxo)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

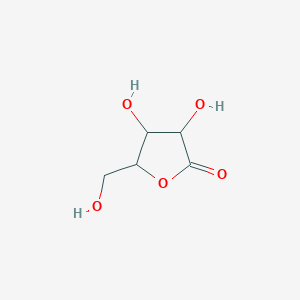

“(Carboxymethoxy)aminoacetic acid” is a chemical compound with the molecular formula C4H5NO6 . It contains a total of 15 bonds, including 10 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 aliphatic carboxylic acids, 1 aliphatic hydroxylamine, and 2 hydroxyl groups .

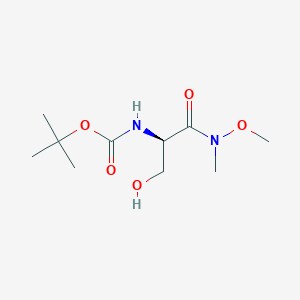

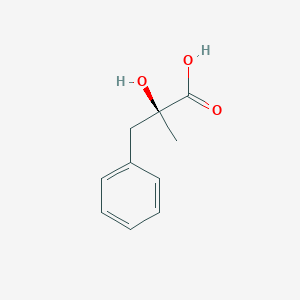

Molecular Structure Analysis

The molecular structure of “(Carboxymethoxy)aminoacetic acid” consists of 16 atoms, including 5 Hydrogen atoms, 4 Carbon atoms, 1 Nitrogen atom, and 6 Oxygen atoms . The InChI code for this compound is 1S/C4H5NO6/c6-2(7)1-11-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10) .Physical And Chemical Properties Analysis

“(Carboxymethoxy)aminoacetic acid” is a solid at room temperature . It should be stored at 2-8°C . The molecular weight of the compound is 163.09 .科学的研究の応用

Hydrogel Synthesis

Carboxymethyl chitosan (CMCS), a derivative of chitosan, has been widely used for the synthesis of hydrogels due to its good water solubility, biocompatibility, and biodegradability . The compound can be used to create CMCS-based hydrogels through physical approaches such as hydrogen bonding, freeze-thawing, and ionotropic gelation, or via chemical approaches such as grafting, free-radical polymerization, enzymatic reaction, and condensation reaction .

Drug Delivery Systems

The hydrogels synthesized using this compound exhibit outstanding physicochemical and biological properties, including interconnected porous morphology, self-healing and swelling performance, antibacterial activity, and stimuli sensitivity . These properties make them an excellent choice for various biomedical applications, particularly in drug delivery .

Tissue Engineering

The hydrogels’ physical characteristics are similar to the native extracellular matrix (ECM) or living tissue, making them a material of choice for tissue engineering . They can be used to create a three-dimensional network of hydrophilic polymers that can absorb large amounts of water or biological fluids without dissolving or losing their structural integrity .

Wound Healing

The hydrogels can also be used in wound dressing due to their excellent water absorption capacity and the presence of hydrophilic groups . They can absorb wound exudate, maintain a moist environment at the wound site, and promote wound healing .

Biosynthesis of Aromatic Compounds

The compound can be used in the de novo biosynthesis of aromatic compounds like p-coumaric acid and caffeic acid from carboxymethyl-cellulose by microbial co-culture strategy . These aromatic compounds have various biological activities and are widely used in diet and industry .

Metal Chelation

Amino-2- [bis (carboxymethyl)amino]hexanoic acid, a similar compound, is used in metal chelation. It’s possible that “2-(Carboxymethoxyamino)-2-oxoacetic acid” could have similar applications.

Safety and Hazards

“(Carboxymethoxy)aminoacetic acid” is classified as a hazardous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H318, and H332 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or inhaled, and it can cause severe skin burns and eye damage .

作用機序

Target of Action

Similar compounds often interact with enzymes involved in amino acid metabolism and boron reagents in Suzuki–Miyaura coupling .

Mode of Action

It’s plausible that it may interact with its targets through a mechanism similar to other organoboron compounds, which are known to undergo rapid transmetalation with palladium (ii) complexes .

Biochemical Pathways

It’s possible that it may influence pathways related to amino acid metabolism and the Suzuki–Miyaura coupling process .

Pharmacokinetics

Similar compounds often have properties that have been tailored for application under specific conditions .

Result of Action

Similar compounds often result in changes in the structure of the target molecules, leading to alterations in their function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Carboxymethoxyamino)-2-oxoacetic acid. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets .

特性

IUPAC Name |

2-(carboxymethoxyamino)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO6/c6-2(7)1-11-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMSKWWJTAFUAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)ONC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443329 |

Source

|

| Record name | [(Carboxymethoxy)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Carboxymethoxy)amino](oxo)acetic acid | |

CAS RN |

177902-90-8 |

Source

|

| Record name | [(Carboxymethoxy)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

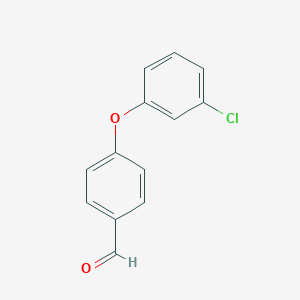

![Furo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B66136.png)

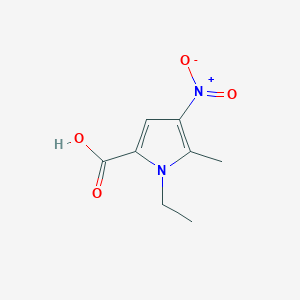

![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)